molecular formula C14H7Cl2NO3 B3746031 2,4-dichloro-7-nitrodibenzo[b,f]oxepine

2,4-dichloro-7-nitrodibenzo[b,f]oxepine

Cat. No.: B3746031
M. Wt: 308.1 g/mol
InChI Key: VQUHMHSEBQMFCI-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-nitrodibenzo[b,f]oxepine is a heterocyclic compound that belongs to the dibenzo[b,f]oxepine family. This compound is characterized by its unique structure, which includes a seven-membered oxepine ring fused with two benzene rings, and substituted with chlorine and nitro groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-7-nitrodibenzo[b,f]oxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 2-nitrophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, leading to the formation of the oxepine ring .

Another method involves the use of iron(III) chloride as a catalyst in an alkyne-aldehyde metathesis reaction. This method provides high regio- and chemoselectivity under mild conditions, making it an efficient route for the synthesis of dibenzo[b,f]oxepine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high efficiency and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing nitro groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed, although specific examples for this compound are limited.

Major Products

Mechanism of Action

The mechanism by which 2,4-dichloro-7-nitrodibenzo[b,f]oxepine exerts its effects is primarily through interaction with microtubules. Microtubules are dynamic polymers of tubulin that play a crucial role in cell division and intracellular transport. The compound acts as a microtubule inhibitor, disrupting the polymerization and depolymerization processes, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other well-known microtubule inhibitors used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f]oxepine: The parent compound without chlorine and nitro substituents.

    2,4-Dichlorodibenzo[b,f]oxepine: Similar structure but lacks the nitro group.

    7-Nitrodibenzo[b,f]oxepine: Similar structure but lacks the chlorine substituents.

Uniqueness

2,4-Dichloro-7-nitrodibenzo[b,f]oxepine is unique due to the presence of both chlorine and nitro groups, which impart distinct electronic and steric effects. These substituents enhance the compound’s reactivity and potential for functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

1,3-dichloro-9-nitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO3/c15-10-5-9-2-1-8-3-4-11(17(18)19)7-13(8)20-14(9)12(16)6-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUHMHSEBQMFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C(O2)C(=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dichloro-7-nitrodibenzo[b,f]oxepine
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Reactant of Route 5
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Reactant of Route 6
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